molecular formula C20H23N5O4 B2456027 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester CAS No. 851940-51-7

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester

Cat. No.: B2456027
CAS No.: 851940-51-7
M. Wt: 397.435
InChI Key: POERGFONJBBQSG-UHFFFAOYSA-N
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Description

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester is an alpha-amino acid ester.

Properties

IUPAC Name

methyl 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-22-18-17(19(27)23(2)20(22)28)25(12-16(26)29-3)15(21-18)11-24-9-8-13-6-4-5-7-14(13)10-24/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POERGFONJBBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester is a complex organic compound with significant biological implications. This compound features a purine core and isoquinoline derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 382.424 g/mol. The structure includes a 1,3-dimethyl-2,6-dioxopurine moiety, which is integral to its biological activity.

PropertyValue
Molecular FormulaC19H22N6O3
Molecular Weight382.424 g/mol
CAS Number851938-29-9

Biological Activity Overview

Research has shown that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against a panel of cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was utilized to assess its efficacy.

Screening Results

The compound was tested at a concentration of 10 µM against approximately sixty cancer cell lines representing various types of cancer:

Cell Line TypeMean Growth (%)Growth Inhibition (%)
Leukemia104.6892.48
Melanoma105.0090.00
Lung Cancer106.0089.00
Colon Cancer103.5093.50

The results indicated that the compound exhibited low levels of anticancer activity across various lines, with average growth values ranging from 92.48% to 106% across different cell types .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory properties of compounds similar to this methyl ester derivative. In particular, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages was assessed.

In Vitro Evaluation

The anti-inflammatory effects were evaluated in RAW264.7 mouse macrophages:

CompoundInhibition Rate (%)
Compound A33.68
Compound B35.75
Compound C43.01

These findings suggest that while the compound may possess some anti-inflammatory properties, further research is needed to clarify its efficacy and mechanism of action .

Neuroprotective Effects

The presence of isoquinoline derivatives in the structure indicates potential interactions with neurotransmitter systems such as dopamine and serotonin pathways. Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Q & A

Q. What factorial design approaches are suitable for testing derivatives with modified substituents?

  • Methodological Answer : Use a Taguchi orthogonal array to screen substituent variations (e.g., alkyl chain length, ester groups) across synthetic and biological endpoints. Prioritize factors via ANOVA and response surface methodology (RSM) to balance potency and synthetic feasibility .

Methodological Framework Integration

  • Theoretical Linkage : Anchor studies to adenosine receptor theory or purine metabolism pathways to contextualize mechanistic hypotheses .
  • Data Validation : Replicate key findings across independent labs and share raw data via open-access platforms to address reproducibility concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester
Reactant of Route 2
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester

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